ADL5859 vs. Prototypical DOR Agonist SNC80: In Vivo Functional Differentiation (Biased Agonism)
ADL5859 exhibits agonist-biased signaling in vivo, distinguishing it from SNC80. While both are efficacious analgesics, their side-effect profiles diverge significantly. ADL5859, unlike SNC80, does not induce hyperlocomotion or receptor internalization in mice at analgesic doses [1].
| Evidence Dimension | In vivo behavior and receptor regulation |
|---|---|
| Target Compound Data | No significant induction of hyperlocomotion or DOR internalization. |
| Comparator Or Baseline | SNC80: Induces significant hyperlocomotion and DOR internalization. |
| Quantified Difference | Qualitative difference in behavioral and cellular outcomes. |
| Conditions | Wild-type and δ-eGFP knock-in mice; complete Freund's adjuvant (CFA) and sciatic nerve ligation (SNL) pain models [1]. |
Why This Matters
This functional selectivity profile suggests a potentially improved therapeutic window with fewer on-target (DOR-mediated) central nervous system side effects compared to unbiased agonists.
- [1] Nozaki C, Le Bourdonnec B, Reiss D, et al. δ-Opioid mechanisms for ADL5747 and ADL5859 effects in mice: analgesia, locomotion, and receptor internalization. J Pharmacol Exp Ther. 2012;342(3):799-807. View Source
